![molecular formula C11H14N2O3 B2926177 (5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester CAS No. 337904-94-6](/img/structure/B2926177.png)
(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester
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Description
Scientific Research Applications
Singlet Oxygen Reactions and Pyrrole Precursors
Research has demonstrated the utility of tert-butyl ester derivatives in synthesizing pyrrole precursors through singlet oxygen reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen, yielding peroxidic intermediates that couple with various nucleophiles. This process facilitates the synthesis of 5-substituted pyrroles, serving as precursors to prodigiosin, including A-ring substituted analogues. Such reactions underscore the compound's significance in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science Wasserman et al., 2004.
Heterocyclic β-Amino Acids Synthesis
The synthesis of heterocyclic β-amino acids demonstrates another application, where derivatives similar to "(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester" are used. A study highlighted a convenient preparation of β-amino-5-pyrimidinepropanoic ester through the Heck coupling and Michael addition reactions. These reactions sequences emphasize the compound's role in peptide and peptidomimic synthesis, indicating its importance in developing therapeutic agents and studying biological processes Bovy & Rico, 1993.
Crystallographic Studies
Structural analysis and crystallographic studies of carbamic acid tert-butyl ester derivatives provide insights into molecular conformations and interactions, crucial for designing compounds with desired properties. For example, the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester revealed non-planar molecular conformations and highlighted the importance of intermolecular hydrogen bonding and π–π stacking interactions. These findings are vital for the rational design of molecules for pharmaceutical applications and material science Kant et al., 2015.
Pyrrole Carboxylic Acid Esters Preparation
The synthesis of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters showcases the versatility of tert-butyl ester derivatives in introducing functional groups to pyrroles. This method allows the preparation of SF5-substituted pyrrole carboxylic acid esters, demonstrating the compound's utility in developing novel materials and bioactive molecules with unique properties Dolbier & Zheng, 2009.
Continuous Flow Synthesis
The development of continuous flow synthesis methods for pyrrole-3-carboxylic acid derivatives from tert-butyl esters highlights the compound's role in modern synthetic methodologies. This approach allows the efficient synthesis of complex molecules, demonstrating the compound's importance in pharmaceutical manufacturing and chemical research Herath & Cosford, 2010.
properties
IUPAC Name |
tert-butyl N-(5-formylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-7H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDQFBOFYIYCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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